molecular formula C12H14O5 B14255515 Methyl 2-[(propoxycarbonyl)oxy]benzoate CAS No. 491828-10-5

Methyl 2-[(propoxycarbonyl)oxy]benzoate

Cat. No.: B14255515
CAS No.: 491828-10-5
M. Wt: 238.24 g/mol
InChI Key: NTRFDZWBOUTBPM-UHFFFAOYSA-N
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Description

Methyl 2-[(propoxycarbonyl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid group and a propoxycarbonyloxy substituent at the ortho position of the aromatic ring. This compound belongs to a broader class of ester derivatives widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The propoxycarbonyloxy group introduces both steric bulk and hydrolytic sensitivity, which may influence its stability and interactions in biological or chemical systems .

Properties

CAS No.

491828-10-5

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 2-propoxycarbonyloxybenzoate

InChI

InChI=1S/C12H14O5/c1-3-8-16-12(14)17-10-7-5-4-6-9(10)11(13)15-2/h4-7H,3,8H2,1-2H3

InChI Key

NTRFDZWBOUTBPM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(propoxycarbonyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with propyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(propoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and propyl alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-Hydroxybenzoic acid and propyl alcohol.

    Nitration: Nitro derivatives of this compound.

    Halogenation: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-[(propoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(propoxycarbonyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic ring and functional groups can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight Yield (%) Key Applications Reference
Methyl 2-[(propoxycarbonyl)oxy]benzoate Propoxycarbonyloxy ~254 N/A Research intermediate
Compound 21 ( ) Phosphoryloxy-imidazole ~407 N/A Enzyme mimics [3]
{[7-(Nitrooxy)heptanoyl]oxy}methyl benzoate Nitrooxy heptanoyl 384 52 Nitric oxide donors [5]
Diclofop-methyl ( ) Dichlorophenoxypropanoate ~341 N/A Herbicide [4]
Methyl 2-[(ethoxycarbonyl)amino]benzoate Ethoxycarbonylamino 223 N/A Pharmaceutical research [8]

Table 2: NMR and MS Data for Selected Derivatives ( )

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (CI) m/z
30 1.2–2.5 (m, CH₂), 5.2 (s, CH₃O) 170.1 (C=O), 65.4 (OCH₂) 384 (M+1)
31 1.3–2.6 (m, CH₂), 4.9 (s, NO₂) 169.8 (C=O), 72.1 (O-NO₂) 445 (M+1)
32 3.7 (t, OCH₂), 5.1 (s, CH₃O) 168.9 (C=O), 112.3 (Ar-C) 434 (M+1)

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